4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol
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Overview
Description
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a benzene-1,2-diol moiety. The presence of an amino group and a carbonyl group further enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is associated with various diseases when dysregulated .
Mode of Action
The compound interacts with its target, CDK8, most likely through inhibition . By inhibiting CDK8, the compound can disrupt the normal cell cycle regulation, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.
Result of Action
The result of the compound’s action on CDK8 can lead to changes in cell behavior. For instance, inhibition of CDK8 can lead to cell cycle arrest or apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of solvents used can affect the oxidation process of similar compounds . Additionally, temperature and reaction times can also influence the synthesis and activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. This intermediate is then subjected to various chemical transformations, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and development. the synthesis on a larger scale would involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydropyrido derivatives, while substitution reactions can yield various alkylated or acylated products .
Scientific Research Applications
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-aminobenzo[b]thiophene-2-carboxamides: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
4-aminobenzothieno[3,2-d]pyrimidines: Another class of compounds with structural similarities, known for their potent biological activities.
Uniqueness
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol stands out due to its unique combination of functional groups and its specific inhibitory action on LIMK. This makes it a valuable compound for targeted therapeutic applications, particularly in cancer research .
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUJLSIFEYAIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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